2-Cyclopropyl vs. 2-Chloro: Synthetic Versatility & Cross-Coupling
The target compound bears a 2-cyclopropyl group that is stable under standard reaction conditions and does not introduce a reactive halogen handle. In contrast, the 2-chloro analog (CAS 1421311-91-2) contains a chlorine atom susceptible to nucleophilic aromatic substitution and Pd-catalyzed cross-coupling, which can be advantageous for library synthesis but introduces a liability if the 2-position must remain intact during subsequent transformations. The cyclopropyl group provides a non-labile, sterically compact substituent with distinctive metabolic stability compared to the 2-chloro or 2-unsubstituted variants [1].
| Evidence Dimension | Chemical stability of 2-substituent toward nucleophiles and coupling conditions |
|---|---|
| Target Compound Data | 2-Cyclopropyl: stable; not a leaving group; no electrophilic character at C2 |
| Comparator Or Baseline | 2-Chloro analog (CAS 1421311-91-2): reactive toward nucleophiles (SNAr); Pd-catalyst coupling-competent |
| Quantified Difference | Qualitative difference; no quantitative stability assay available |
| Conditions | Inferred from standard organic chemistry principles; no head-to-head experimental comparison located |
Why This Matters
For synthetic sequences requiring late-stage diversification at sites other than C2, the cyclopropyl analog eliminates the need for protecting group strategies that would be mandatory with the 2-chloro variant, reducing step count and improving atom economy.
- [1] Pharmaffiliates. tert-Butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate (CAS 1421311-91-2). https://www.pharmaffiliates.com/en/1421311-91-2 (accessed 2026-04-30). View Source
